molecular formula C₆H₅D₃O₂ B1161726 3-Pentynoic Acid Methyl-d3 Ester

3-Pentynoic Acid Methyl-d3 Ester

Cat. No.: B1161726
M. Wt: 115.15
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentynoic Acid Methyl-d3 Ester is a deuterated organic compound characterized by a triple bond (alkyne group) at the third carbon of the pentynoic acid backbone and a deuterated methyl ester group (-CD₃). The molecular formula is C₆H₅D₃O₂, with a molecular weight of 129.17 g/mol. The deuterium substitution at the methyl group enhances its utility in isotopic labeling studies, particularly in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research .

Properties

Molecular Formula

C₆H₅D₃O₂

Molecular Weight

115.15

Synonyms

Methyl-d3 Pent-3-ynoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Pentynoic Acid Methyl-d3 Ester with structurally related esters, emphasizing functional groups, deuterium effects, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications References
3-Pentynoic Acid Methyl-d3 Ester C₆H₅D₃O₂ 129.17 Alkyne (C≡C), Methyl-d3 ester Deuterated methyl group enhances stability and reduces metabolic degradation. Isotopic labeling, NMR studies
3-Pentynoic Acid, Ethyl Ester C₇H₁₀O₂ 126.15 Alkyne (C≡C), Ethyl ester Non-deuterated; used as a scaffold in organic synthesis. Synthetic intermediates
(Z)-3-Pentenoic Acid Methyl Ester C₆H₁₀O₂ 114.14 Double bond (C=C), Methyl ester Geometric isomerism affects reactivity and boiling point. Flavor/fragrance industry
Methyl 3,3-Dimethyl-4-pentenoate C₈H₁₄O₂ 142.20 Double bond (C=C), Branched ester Branched structure increases steric hindrance, altering reaction kinetics. Polymer chemistry, specialty chemicals
6-Methylheptanoic Acid Methyl-d3 Ester C₉H₁₅D₃O₂ 159.25 Branched chain, Methyl-d3 ester Deuterated analog used in stable isotope studies. Metabolic research, deuterated standards

Isotopic Effects and Stability

Deuterated compounds like 3-Pentynoic Acid Methyl-d3 Ester exhibit distinct physicochemical properties compared to non-deuterated analogs:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing metabolic breakdown and enzymatic reactions. This property is critical in tracer studies to monitor pathways without rapid degradation .
  • Boiling Point: Deuterated esters generally have slightly higher boiling points due to increased molecular mass. For example, methyl-d3 esters may boil 1–3°C higher than non-deuterated counterparts .
  • NMR Spectroscopy: Deuterium incorporation simplifies proton NMR spectra by eliminating signals from the methyl group, aiding structural elucidation .

Research Findings and Data Gaps

While direct studies on 3-Pentynoic Acid Methyl-d3 Ester are sparse, research on similar compounds highlights:

  • The cytotoxic effects of methyl esters in algal extracts () underscore the biological relevance of ester derivatives, though alkyne-containing esters require further toxicity profiling.

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